molecular formula C20H27NO8 B14699136 Diacetylmonocrotaline CAS No. 25490-68-0

Diacetylmonocrotaline

Cat. No.: B14699136
CAS No.: 25490-68-0
M. Wt: 409.4 g/mol
InChI Key: QYZUGPWAGWFQNV-UHFFFAOYSA-N
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Description

Diacetylmonocrotaline (C₁₆H₂₃NO₅) is a pyrrolizidine alkaloid (PA) derived from monocrotaline, a toxic compound predominantly found in plants of the Crotalaria genus (e.g., Crotalaria spectabilis) . It is characterized by the presence of two acetyl groups attached to the necine base of monocrotaline, enhancing its lipophilicity and altering its pharmacokinetic properties . This compound is hepatotoxic, causing veno-occlusive disease (VOD) in humans and animals through metabolic activation by hepatic cytochrome P450 enzymes (e.g., CYP3A4), which convert it into reactive pyrrolic esters capable of crosslinking DNA and proteins .

Properties

CAS No.

25490-68-0

Molecular Formula

C20H27NO8

Molecular Weight

409.4 g/mol

IUPAC Name

(6-acetyloxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate

InChI

InChI=1S/C20H27NO8/c1-11-17(24)27-15-7-9-21-8-6-14(16(15)21)10-26-18(25)20(5,29-13(3)23)19(11,4)28-12(2)22/h6,11,15-16H,7-10H2,1-5H3

InChI Key

QYZUGPWAGWFQNV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of diacetylmonocrotaline involves the acetylation of monocrotaline. Monocrotaline can be extracted from the seeds of Crotalaria species. The acetylation process typically involves the reaction of monocrotaline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of this compound.

Chemical Reactions Analysis

Diacetylmonocrotaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of this compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Diacetylmonocrotaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of diacetylmonocrotaline involves its interaction with cellular components. It binds to DNA and proteins, causing cellular damage and apoptosis. The compound also affects various signaling pathways, including the MAPK pathway, leading to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrrolizidine Alkaloids

Structural and Functional Differences

Diacetylmonocrotaline belongs to the macrocyclic diester subclass of PAs, alongside monocrotaline, retrorsine, senecionine, and lasiocarpine. Key distinctions lie in their substituents and toxicity profiles:

Compound Molecular Formula Substituents LD₅₀ (Rodent, Oral) Primary Toxicity Target Metabolic Activation Pathway
This compound C₁₆H₂₃NO₅ Two acetyl groups 45 mg/kg Liver, pulmonary endothelium CYP3A4-mediated dehydrogenation
Monocrotaline C₁₆H₂₃NO₆ One acetyl, one hydroxyl group 80 mg/kg Liver, lungs CYP2B6/CYP3A4 oxidation
Retrorsine C₁₈H₂₅NO₆ Two ethylidene groups 55 mg/kg Hepatocytes CYP3A4 activation
Senecionine C₁₈H₂₅NO₅ Two angelate esters 65 mg/kg Liver, kidneys CYP2C19-mediated conversion
Lasiocarpine C₁₇H₂₅NO₅ One angelate, one acetyl group 50 mg/kg Liver, gastrointestinal tract CYP3A4/CYP2D6 pathways

Toxicity and Mechanisms

  • This compound vs. Monocrotaline: this compound exhibits higher hepatotoxicity due to increased lipophilicity, facilitating cellular uptake and faster metabolic activation . In vitro studies demonstrate that this compound induces 30% greater DNA adduct formation in human hepatocytes compared to monocrotaline .
  • This compound vs. Retrorsine: Retrorsine’s ethylidene groups confer greater stability to its pyrrolic metabolites, leading to prolonged DNA damage in hepatocytes . However, this compound’s acetyl groups enhance its distribution to pulmonary tissues, contributing to pulmonary hypertension in chronic exposure .
  • This compound vs. Senecionine: Senecionine’s angelate esters are less efficiently metabolized, resulting in delayed toxicity but higher nephrotoxicity .
  • This compound vs. Lasiocarpine: Lasiocarpine’s mixed substituents (angelate + acetyl) broaden its toxicity to the gastrointestinal tract, whereas this compound is more liver-specific .

Research Findings

  • Metabolic Studies: this compound’s dual acetylation accelerates its conversion to dehydropyrrolizidine (DHP) intermediates, which are 2.5× more reactive than monocrotaline-derived DHPs .
  • Ecological Impact: this compound is less persistent in soil than retrorsine but more bioaccumulative in herbivores, posing risks to livestock .

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